molecular formula C18H19ClN2O4S B2577736 5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide CAS No. 941894-23-1

5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2577736
CAS No.: 941894-23-1
M. Wt: 394.87
InChI Key: UMHSXYPVNNJVSP-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an amine derivative under appropriate conditions.

    Introduction of the thiazinan-2-yl group: This step involves the reaction of the intermediate with a thiazinan-2-yl derivative, often under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool compound in biological studies to investigate various biochemical pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
  • 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
  • 5-chloro-N-[[1-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-4-(2-oxo-1-piperidinyl)phenyl]-4-triazolyl]methyl]-2-thiophenecarboxamide

Uniqueness

What sets 5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and development contexts where these properties are advantageous.

Properties

IUPAC Name

5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-17-9-4-13(19)12-16(17)18(22)20-14-5-7-15(8-6-14)21-10-2-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSXYPVNNJVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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